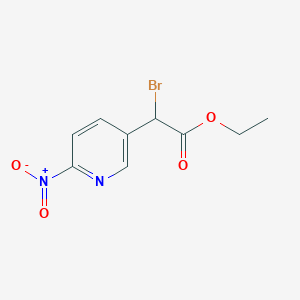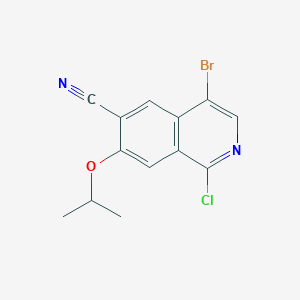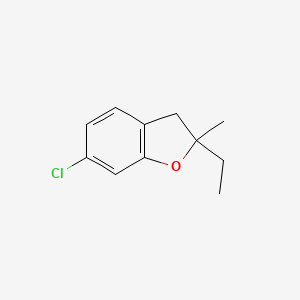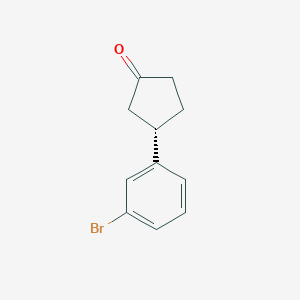
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Formation of the pyridine ring: This can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of the two rings: This step may involve the use of coupling reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor activity and downstream signaling pathways.
Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid lies in its combined pyrazole and pyridine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2177263-85-1 |
|---|---|
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
5-methyl-2-(1-methyl-6-oxopyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-6-8(11(16)17)14(12-7)9-4-3-5-10(15)13(9)2/h3-6H,1-2H3,(H,16,17) |
InChI-Schlüssel |
DXXFZKIVNBTXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)


![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)


![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
